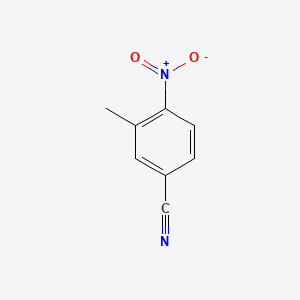

3-Methyl-4-nitrobenzonitrile

Overview

Description

3-Methyl-4-nitrobenzonitrile is a chemical compound with the molecular formula C8H6N2O2 . It is also known by other names such as 3-Methyl-4-nitrobenzonitril, 3-methyl-4-nitrobenzenecarbonitrile, and 4-Cyano-2-methylnitrobenzene . It is used to produce 4-amino-3-methyl-benzonitrile .

Synthesis Analysis

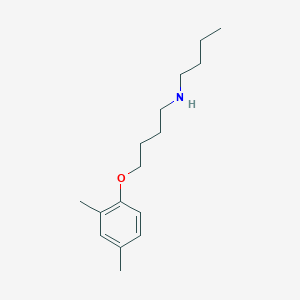

The synthesis of this compound can be achieved from 3-Methyl-4-nitrobenzoic acid and p-Toluenesulfonamide . Another method involves the addition of nitric acid to a mixture of 4-tolunitrile in H2SO4 .Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a methyl group, a nitro group, and a nitrile group .Physical And Chemical Properties Analysis

This compound has a molecular weight of 162.15 . It has a melting point of 81-83°C . The compound is predicted to have a boiling point of 322.2±30.0 °C and a density of 1.26±0.1 g/cm3 .Scientific Research Applications

Thermophysical Properties

- Thermophysical Studies : The thermophysical properties of nitrobenzonitriles, including 3-Methyl-4-nitrobenzonitrile, have been investigated using differential scanning calorimetry. This research provides insights into the behavior of these compounds as a function of temperature, measuring temperatures, enthalpies, and entropies of fusion processes and phase transitions (Jiménez et al., 2002).

Chemical Reactions and Synthesis

- Chemical Synthesis : Studies have focused on the reactions involving various forms of methylbenzonitriles, including the formation of 1,4-(nitroacetoxy-) adducts and their subsequent transformation, which is relevant to the understanding and synthesis of compounds like this compound (Fischer & Greig, 1973).

- Hydrogenation Studies : Research has been conducted on the hydrogenation of nitrobenzonitriles, including this compound, using Raney nickel catalysts. This work highlights the influence of the nitro group's position relative to the nitrile group in the hydrogenation process (Koprivova & Červený, 2008).

Solubility and Physical Chemistry

- Solubility Analysis : The solubility of 3-Nitrobenzonitrile in various organic solvents has been measured, providing essential data for understanding the solubility behavior of similar compounds like this compound in different solvents and temperatures (Chen et al., 2017).

Spectroscopy and Molecular Analysis

- Vibrational Analysis : The vibrational frequencies and molecular structure of related compounds, such as 4-chloro-3-nitrobenzonitrile, have been studied, providing a foundation for understanding the molecular and vibrational characteristics of this compound (Sert et al., 2013).

Mass Spectrometry Applications

- Mass Spectrometry Sensitivity Improvement : 3-Nitrobenzonitrile has been used to enhance the sensitivity of sonic-spray ionization mass spectrometry. This application could be relevant for this compound in similar analytical techniques (Santos et al., 2016).

Safety and Hazards

3-Methyl-4-nitrobenzonitrile is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

It’s known that nitriles, such as benzonitrile , can react with amines to afford N-substituted benzamides after hydrolysis . This suggests that 3-Methyl-4-nitrobenzonitrile may interact with amines in biological systems.

Mode of Action

Based on its structural similarity to benzonitrile , it can be inferred that it may undergo reactions similar to those of benzonitrile. For instance, benzonitrile reacts with amines to afford N-substituted benzamides after hydrolysis .

Pharmacokinetics

It has been suggested that the compound has high gastrointestinal absorption and is bbb permeant .

Result of Action

It is used to produce 4-amino-3-methyl-benzonitrile , suggesting that it may undergo reduction reactions in biological systems.

Action Environment

It is recommended that the compound be stored in a dry, cool, and well-ventilated place . It is also advised to avoid dust formation and to use personal protective equipment as required .

Biochemical Analysis

Biochemical Properties

3-Methyl-4-nitrobenzonitrile plays a crucial role in biochemical reactions, particularly in the synthesis of other organic compounds. It interacts with various enzymes and proteins, facilitating or inhibiting specific biochemical pathways. For instance, it is used to produce 4-amino-3-methyl-benzonitrile, which is a key intermediate in the synthesis of pharmaceuticals . The interactions of this compound with biomolecules are primarily based on its nitro and nitrile groups, which can participate in nucleophilic substitution reactions.

Cellular Effects

The effects of this compound on cellular processes are significant. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can cause cyanosis and irritation to the skin, eyes, and lungs . These effects are indicative of its potential to disrupt normal cellular activities, leading to altered gene expression and metabolic imbalances.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. The nitro group in the compound is particularly reactive, allowing it to participate in redox reactions that can alter the activity of enzymes and other proteins . Additionally, the nitrile group can interact with nucleophiles, further influencing biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under normal conditions but can degrade when exposed to extreme temperatures or reactive chemicals . Long-term exposure to this compound can lead to persistent cellular dysfunction, as observed in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may not exhibit significant toxicity, but at higher doses, it can cause severe adverse effects, including cyanosis and respiratory distress . These threshold effects highlight the importance of dosage regulation in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as oxygenases and reductases, which facilitate its conversion to other metabolites . The compound’s nitro group can undergo reduction, leading to the formation of amino derivatives that participate in further biochemical reactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transport proteins and binding proteins, influencing its localization and accumulation . The compound’s hydrophobic nature allows it to diffuse across cell membranes, facilitating its distribution within different cellular compartments.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its activity and function, as it determines the specific biochemical pathways that the compound can influence.

Properties

IUPAC Name |

3-methyl-4-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c1-6-4-7(5-9)2-3-8(6)10(11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHVNKSXTJZNBQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70384248 | |

| Record name | 3-Methyl-4-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96784-54-2 | |

| Record name | 3-Methyl-4-nitrobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96784-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-4-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzonitrile, 3-methyl-4-nitro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.945 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(3-Bromobenzoyl)hydrazino]-4-oxo-2-butenoic acid](/img/structure/B1363901.png)

![(2E)-3-{N-[(3-chlorophenyl)carbonylamino]carbamoyl}prop-2-enoic acid](/img/structure/B1363906.png)

![4-chloro-3-[(2,5-dimethylphenyl)sulfamoyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B1363918.png)

![4-{2-[4-(Isobutyrylamino)benzoyl]hydrazino}-4-oxobutanoic acid](/img/structure/B1363919.png)

![Diethyl 2-[(3,4-dichloroanilino)methylene]malonate](/img/structure/B1363923.png)

![(2E)-3-{N-[(3,5-dihydroxyphenyl)carbonylamino]carbamoyl}prop-2-enoic acid](/img/structure/B1363924.png)